![molecular formula C20H18N4O4S B3005798 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 893974-54-4](/img/structure/B3005798.png)

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

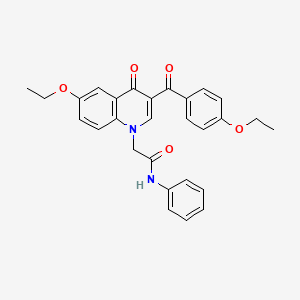

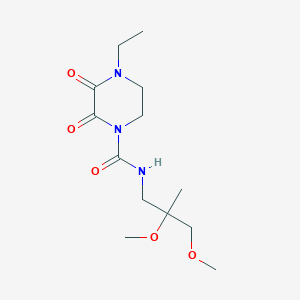

Description

The compound "2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide" is a molecule of interest in the field of medicinal chemistry due to its potential pharmacological properties. While the provided data does not directly discuss this specific compound, it does provide insights into similar molecules that can help infer some aspects of its behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the substitution of pyridine oxides by thiols in the presence of acetic anhydride . This method can potentially be applied to the synthesis of the compound , considering that it contains a pyridazinyl moiety, which is structurally related to pyridine. The synthesis process is likely to involve the formation of sulfide linkages, as seen in the reactions of pyridine oxides with 1-adamantanethiol .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, FT-Raman spectra, and density functional theory calculations . These compounds exhibit a near-planarity between aromatic rings and adjacent heterocyclic rings, which might also be expected in the compound of interest due to the presence of a phenyl ring and a pyridazinyl moiety . Intramolecular hydrogen bonding is also a common feature that stabilizes the folded conformation of these molecules .

Chemical Reactions Analysis

The chemical reactions involving related compounds often result in the formation of stable hydrogen-bonded dimers, as evidenced by NBO analysis . The presence of electronegative substituents, such as the nitro group in the compound of interest, could influence the reactivity and the types of intermolecular interactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been explored through the evaluation of drug likeness based on Lipinski's rule and the assessment of pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity . The compound may also exhibit favorable drug-like properties, and its pharmacokinetic profile could be inferred from these related studies. Additionally, the presence of specific functional groups, such as the ethoxy and nitro substituents, will influence the compound's physical properties, such as solubility and melting point.

Scientific Research Applications

Pharma Market Reflection by Patents

This compound is mentioned in the context of patents reflecting the pharma market. Pyridazino(4,5-b)indole-1-acetamide compounds, including variations like this compound, have been noted for their cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. An example given is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, indicating a range of similar compounds with varied therapeutic potential (Habernickel, 2002).

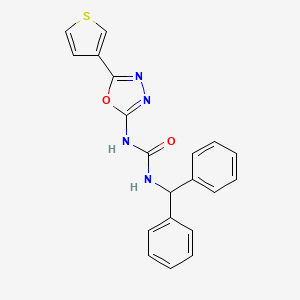

Antibacterial Activity

A study on the synthesis of novel thieno[2,3-c]pyridazines, which are structurally related to this compound, evaluated their antibacterial activities. These compounds were synthesized using different nitrogen-containing binucleophilic agents and showed significant antibacterial properties (Al-Kamali et al., 2014).

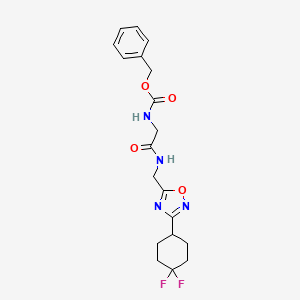

Antinociceptive Activity

Research on derivatives of 3(2H)‐Pyridazinone, structurally similar to the compound , revealed antinociceptive activity. The study synthesized nineteen new derivatives and tested them for antinociceptive activity, comparing them with aspirin. The compounds showed higher potency than aspirin in most cases, indicating potential for pain relief applications (Doğruer et al., 2000).

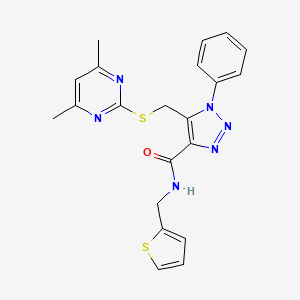

Crystal Structures

The crystal structures of compounds closely related to "2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide" have been studied. These studies focus on understanding the molecular conformations and hydrogen bonding within the structure, which are crucial for predicting the compound's interactions and stability (Subasri et al., 2016).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives, related to the compound of interest, demonstrated significant antioxidant activity. This study showcases the potential of such compounds in developing antioxidant therapies (Chkirate et al., 2019).

Computational and Pharmacological Potential

Computational and pharmacological evaluations of heterocyclic novel derivatives, including structures similar to the compound , were conducted for toxicity assessment and antitumor, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the compound's potential in various pharmacological applications (Faheem, 2018).

Anti-inflammatory and Analgesic Activity

Studies on pyrimidine derivatives, structurally akin to this compound, evaluated their anti-inflammatory and analgesic activities. Certain compounds exhibited significant activity in these areas, suggesting the potential of similar compounds for treating inflammation and pain (Sondhi et al., 2009).

Anticancer Evaluation

Research on a series of 4-arylsulfonyl-1,3-oxazoles, related to the compound, evaluated their anticancer activities against various cancer cell lines. These compounds showed potential as leading compounds for further in-depth studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Antimicrobial Screening

N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, similar to the compound of interest, underwent antimicrobial screening. These compounds demonstrated significant activity against various microbial strains, indicating their potential in antimicrobial therapy (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-2-28-17-9-3-14(4-10-17)18-11-12-20(23-22-18)29-13-19(25)21-15-5-7-16(8-6-15)24(26)27/h3-12H,2,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBUBYHJOMUJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)

![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)

![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)